molecular formula C14H18N2O3 B11025587 1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B11025587
M. Wt: 262.30 g/mol
InChI Key: YXFVFMQYJTYOTR-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and 4-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids, bases, or transition metal complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group, leading to different chemical and biological properties.

    1-(2-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone:

    1-(2-Methylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone: The fluorophenyl group imparts distinct properties, making it suitable for different research and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H18N2O3/c1-11-4-2-3-9-15(11)14(17)10-12-5-7-13(8-6-12)16(18)19/h5-8,11H,2-4,9-10H2,1H3

InChI Key

YXFVFMQYJTYOTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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